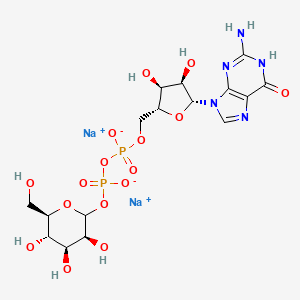Guanosine 5'-(trihydrogen diphosphate) P'-D-mannopyranosyl ester disodium salt
CAS No.:
Cat. No.: VC13770194
Molecular Formula: C16H23N5Na2O16P2
Molecular Weight: 649.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H23N5Na2O16P2 |
|---|---|
| Molecular Weight | 649.3 g/mol |
| IUPAC Name | disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |
| Standard InChI | InChI=1S/C16H25N5O16P2.2Na/c17-16-19-12-6(13(28)20-16)18-3-21(12)14-10(26)8(24)5(34-14)2-33-38(29,30)37-39(31,32)36-15-11(27)9(25)7(23)4(1-22)35-15;;/h3-5,7-11,14-15,22-27H,1-2H2,(H,29,30)(H,31,32)(H3,17,19,20,28);;/q;2*+1/p-2/t4-,5-,7-,8-,9+,10-,11+,14-,15?;;/m1../s1 |
| Standard InChI Key | XOAGKSFNHBWACO-NJLPRVPTSA-L |
| Isomeric SMILES | C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OC4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N=C(NC2=O)N.[Na+].[Na+] |
| SMILES | C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OC4C(C(C(C(O4)CO)O)O)O)O)O)N=C(NC2=O)N.[Na+].[Na+] |
| Canonical SMILES | C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OC4C(C(C(C(O4)CO)O)O)O)O)O)N=C(NC2=O)N.[Na+].[Na+] |
Introduction
Chemical Structure and Properties
Molecular Architecture
Guanosine 5'-(trihydrogen diphosphate) P'-D-mannopyranosyl ester disodium salt (C₁₆H₂₅N₅O₁₆P₂·2Na) features a guanosine moiety linked via a diphosphate bridge to a D-mannopyranosyl group. The disodium salt form enhances solubility in aqueous solutions, facilitating its use in enzymatic assays. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₅N₅O₁₆P₂·2Na |
| Molecular Weight | 605.3 g/mol (free acid) |
| IUPAC Name | [[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate disodium salt |
| CAS Number | 3123-67-9 |
| Spectral Data | UV λₘₐₓ: 254 nm (ε = 12,400 M⁻¹cm⁻¹) |
The compound’s stereochemistry is critical for substrate recognition by glycosyltransferases, as the β-configuration of the mannose residue ensures proper orientation during enzymatic reactions .
Synthesis Pathways
Two primary methods dominate its synthesis:
-
Chemical Phosphorylation: Guanosine undergoes phosphorylation using POCl₃ or cyclic trimetaphosphate, followed by coupling with D-mannose-1-phosphate via a pyrophosphorylase enzyme. This method yields ~60–70% purity, necessitating chromatographic purification.
-
Multi-Enzyme Cascade: A cell-free system employing glucokinase (Glk), phosphomannomutase (ManB), and mannose-1-phosphate-guanyltransferase (ManC) converts mannose and polyphosphate into GDP-mannose derivatives with 71% yield . This approach reduces reliance on costly nucleotide triphosphates.
Comparative studies highlight the enzymatic method’s superiority in scalability and cost-efficiency, particularly for industrial-scale production .
Biological Roles and Mechanisms
Glycosylation and Cell Signaling
As a nucleotide sugar, this compound donates mannose residues to nascent glycoproteins and glycolipids. Glycosyltransferases catalyze the transfer of mannose to acceptor molecules, forming α-1,2- or α-1,6-glycosidic bonds critical for:
-
Protein Folding: N-linked glycosylation in the endoplasmic reticulum ensures proper tertiary structure of secretory proteins .
-
Pathogen Recognition: Surface glycans mediate host-pathogen interactions, as seen in Pseudomonas aeruginosa alginate biosynthesis .
In P. aeruginosa, GDP-mannose dehydrogenase (GMD) converts GDP-mannose to GDP-mannuronate, a precursor for alginate polysaccharides that confer antibiotic resistance . Inhibitors targeting GMD, such as alkynyl-modified GDP-mannose analogs, reduce alginate production by 90% at 0.5 mM concentrations, restoring bacterial susceptibility to aminoglycosides .
Enzymatic Regulation
The compound modulates enzyme activity through substrate competition and allosteric effects. For example:
-
GTPase Inhibition: Structural similarity to GDP allows it to compete for binding sites in GTPase-activating proteins (GAPs), delaying GTP hydrolysis and prolonging signaling cascades.
-
Negative Cooperativity: Binding to GMD exhibits sigmoidal kinetics (Hill coefficient h = 2), indicating two interacting substrate-binding sites with negative cooperativity .
Applications in Biochemical Research
Enzyme Kinetics Studies
Researchers employ this compound to probe the mechanisms of glycosyltransferases and GTPases. Kinetic parameters for representative enzymes include:
| Enzyme | Kₘ (GDP-mannose) | Vₘₐₓ | pH Optimum |
|---|---|---|---|
| GDP-mannose dehydrogenase | 0.36 mM | 2.7 μM/min | 7.5–8.0 |
| α-1,3-Mannosyltransferase | 0.15 mM | 1.2 μM/min | 6.8–7.2 |
Data derived from spectrophotometric assays monitoring NAD⁺ reduction or mannose incorporation .
Glycoengineering of Therapeutics
In vitro glycoengineering utilizes this compound to synthesize homogeneous glycoproteins. For monoclonal antibodies, mannose-rich glycans enhance antibody-dependent cellular cytotoxicity (ADCC) by improving Fcγ receptor binding . A 2024 study achieved 566 nmol GDP-mannose production in 4 hours using a 1D-Ppk2 polyphosphate kinase system, enabling cost-effective glycan remodeling .
Analytical Characterization
Chromatographic Methods
High-performance liquid chromatography (HPLC) with UV detection (254 nm) resolves the compound from reaction mixtures with a retention time of 8.2 minutes (C18 column, 10 mM ammonium acetate buffer). Purity exceeding 95% is achievable via anion-exchange chromatography.
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR): ¹H NMR (500 MHz, D₂O) signals at δ 8.15 (s, H-8), 5.95 (d, J = 5.1 Hz, H-1'), and 4.10–3.50 (m, mannose protons).
-
Mass Spectrometry: ESI-MS (m/z): 605.3 [M-H]⁻, 627.3 [M-2Na+H]⁻ .
| Supplier | Catalog Number | Purity | Price (USD) |
|---|---|---|---|
| Santa Cruz Biotechnology | sc-285856 | ≥95% | $430 (25 mg) |
| Thermo Fisher Scientific | J61889 | ≥90% | $575 (50 mg) |
| Sigma-Aldrich | G8279 | ≥98% | $620 (50 mg) |
Storage recommendations include lyophilization at -20°C under inert gas to prevent hydrolysis of the diphosphate bond .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume